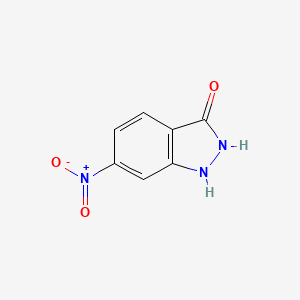

6-nitro-1H-indazol-3-ol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87549. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLMXABHKLAIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223859 | |

| Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-33-2 | |

| Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7364-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-6-nitro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Nitro 1h Indazol 3 Ol and Its Derivatives

Classical Approaches to Indazole Ring Formation

Traditional methods for constructing the indazole ring system have been foundational in heterocyclic chemistry. These approaches often involve cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions via Diazonium Salts

The formation of the indazole ring through the cyclization of diazonium salts is a well-established method. This process typically begins with the diazotization of a substituted aniline (B41778).

A common route to indazoles involves the diazotization of an aniline derivative, followed by the decomposition of the resulting diazonium salt. thieme-connect.de For instance, the synthesis of 6-nitro-1H-indazole can be achieved from 2-methyl-5-nitroaniline (B49896). thieme-connect.de This process involves treating the aniline with a diazotizing agent, such as sodium nitrite (B80452) in hydrochloric acid, to form the diazonium salt. thieme-connect.de The subsequent decomposition of this salt leads to the cyclization and formation of the indazole ring. thieme-connect.de Another example involves the diazotization of p-substituted-(2-aminophenyl)ethynyl compounds, which upon cyclization, yield the corresponding indazoles. sci-hub.se A catalyst-free approach has also been reported where a diazenium (B1233697) intermediate, formed from the reaction of a diazonium salt and a diazo compound, undergoes cyclization to produce indazoles in excellent yields. nih.govresearchgate.netacs.org

The efficiency of the cyclization of diazonium salts to form indazoles is significantly influenced by the nature of the substituents on the benzene ring. The presence of electron-withdrawing groups, such as nitro (NO2) or bromo (Br) groups, is often crucial for the success of this method. thieme-connect.de These groups facilitate the cyclization process, and in their absence, the reaction may not proceed as desired. For example, the synthesis of 6-nitro-1H-indazole from 2-methyl-5-nitroaniline proceeds in good yield due to the presence of the nitro group. thieme-connect.de However, it has been noted that substrates with strong electron-withdrawing groups can sometimes lead to lower yields in certain synthetic protocols. nih.gov In contrast, some reductive cyclization methods are not significantly affected by the electronic state of the substrate, working well with both electron-rich and electron-poor systems. nih.gov

Reactions Involving Hydrazines and Substituted Benzoic Acid Derivatives

Another classical approach to indazole synthesis involves the reaction of hydrazines with substituted benzoic acid derivatives or related compounds. This method provides a versatile route to a variety of indazole derivatives. For instance, 1-acyl-2-fluoroarenes can react with hydrazines to form 3-substituted 1H-indazoles. thieme-connect.de Similarly, o-halobenzaldehydes or ketones can be condensed with hydrazine (B178648) to yield 1H-indazoles. chemicalbook.com The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) is another example that produces 3-aminoindazole. chemicalbook.com

Modern Synthetic Strategies

More contemporary methods for indazole synthesis often employ metal catalysis to achieve higher efficiency, regioselectivity, and functional group tolerance.

Copper-Catalyzed Cyclocondensation Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of indazoles. These methods often involve the intramolecular N-arylation of hydrazones or the coupling of various starting materials. A convenient protocol for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles utilizes the copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones. nih.gov This approach has been shown to be effective, with CuI often being the catalyst of choice. nih.gov Another copper-catalyzed method involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.orgacs.org This strategy allows for sequential C-N and N-N bond formation. organic-chemistry.orgacs.org Furthermore, a general method for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated carbonyl compounds and hydrazines has been developed using a copper catalyst. acs.org An efficient synthesis of 1-substituted indazol-3-ones has also been achieved through the intramolecular C–N bond formation of 2-chloro-benzoic acid-N′-aryl and alkyl-hydrazides, employing a low loading of cuprous (I) iodide. rsc.org

| Starting Material(s) | Catalyst/Reagents | Product | Reference |

| o-chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline | N-phenyl- and N-thiazolyl-1H-indazoles | nih.gov |

| 2-bromobenzaldehydes, primary amines, sodium azide | CuI, TMEDA | 2H-indazoles | organic-chemistry.orgacs.org |

| 2-alkynylazobenzenes | Copper catalyst | 3-alkenyl-2H-indazoles | nih.gov |

| 2-chloro-benzoic acid-N′-aryl and alkyl-hydrazides | CuI, L-proline | 1-substituted indazol-3-ones | rsc.org |

Multicomponent Reactions for Indazole Scaffold Construction

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, such as indazoles, in a single step from three or more starting materials. nih.govarabjchem.org This strategy avoids the isolation of intermediate products, thereby reducing solvent waste and saving time. nih.govarabjchem.org

Several MCRs have been developed for the construction of the indazole ring system. A notable example is the copper-catalyzed one-pot, three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles. organic-chemistry.org This method demonstrates a broad substrate scope and high tolerance for various functional groups, achieving yields of up to 98%. organic-chemistry.org The copper catalyst is key to facilitating the sequential formation of C-N and N-N bonds. organic-chemistry.org Another approach involves a metal-free domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones, which leads to pyrimido[1,2-b]indazole analogues. nih.gov This cascade process proceeds through an initial aldol (B89426) reaction, followed by the formation of an imine, electrocyclization, and subsequent auto-oxidation. nih.gov

Ultrasound-assisted MCRs have also emerged as a green chemistry approach. For instance, the synthesis of triazolo[1,2-a]indazole-triones has been achieved through the condensation of dimedone, 4-phenylurazole, and various aryl aldehydes using silica-coated ZnO nanoparticles as a recyclable, heterogeneous catalyst. rsc.org

Table 1: Examples of Multicomponent Reactions for Indazole Scaffold Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Copper-Catalyzed Cyclization | 2-bromobenzaldehydes, primary amines, sodium azide | CuI, TMEDA, DMSO | 2H-Indazoles | organic-chemistry.org |

| Metal-Free Domino Reaction | 3-aminoindazole, aryl aldehydes, acetophenones | KOH/DMF | Pyrimido[1,2-b]indazoles | nih.gov |

| Ultrasound-Assisted Condensation | Dimedone, 4-phenylurazole, aryl aldehydes | ZnO@SiO₂ NPs, Water, ~60 °C | Triazolo[1,2-a]indazole-triones | rsc.org |

| Visible-Light-Driven Cyclization | Bromodifluoroacetic acid derivatives, enaminones, 3-aminoindazoles | Visible Light | Pyrimido[1,2-b]indazole derivatives | acs.org |

Chemo- and Regioselective Functionalization of the Indazole Core

The functionalization of a pre-existing indazole core is a critical step in creating diverse derivatives. The primary challenge lies in controlling the chemo- and regioselectivity of the reactions, particularly with respect to N-alkylation and C-H functionalization. beilstein-journals.orgd-nb.info The indazole ring possesses two nitrogen atoms (N-1 and N-2), and direct alkylation often leads to a mixture of N-1 and N-2 regioisomers. beilstein-journals.orgd-nb.info

The regiochemical outcome of N-alkylation is highly dependent on reaction conditions. Factors such as the choice of base, solvent, and the nature of the substituent at the C-3 position can significantly influence the N-1:N-2 product ratio. beilstein-journals.orgd-nb.info For example, studies have shown that using sodium hydride (NaH) in THF can provide excellent N-1 selectivity, whereas Mitsunobu conditions often favor the N-2 isomer. d-nb.info The use of cesium carbonate (Cs₂CO₃) in DMF is another common condition that often favors N-1 alkylation. beilstein-journals.org

Direct C-H functionalization offers an atom-economical way to introduce substituents onto the carbon framework of the indazole. acs.orgmdpi.com Directed ortho-metalation is a powerful tool for achieving regioselectivity, particularly for the functionalization of the C-7 position. mobt3ath.com Palladium-catalyzed reactions have been employed for the C-3 functionalization of 2H-indazoles via an isocyanide insertion strategy, leading to the synthesis of diverse heterocyclic systems. acs.org Furthermore, metal-free, radical-mediated processes have been developed for the regioselective C-3 benzylation and formylation of 2H-indazoles. researchgate.netresearchgate.net

Synthesis of Functionalized 6-nitro-1H-indazol-3-ol Derivatives

The synthesis of functionalized derivatives related to this compound often begins with a more synthetically accessible starting material, such as 6-nitro-1H-indazole or 3-chloro-6-nitro-1H-indazole. The 3-hydroxy group of the target compound exists in tautomeric equilibrium with the 3-keto form (6-nitro-1H-indazol-3(2H)-one), and chlorination at this position is a common strategy to activate the molecule for subsequent nucleophilic substitution or cross-coupling reactions.

Synthesis of 3-Chloro-6-nitro-1H-indazole Derivatives

The compound 3-chloro-6-nitro-1H-indazole is a key intermediate for building more complex molecular architectures. For instance, it can be N-alkylated with allyl bromide to produce 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, which serves as a dipolarophile for further reactions. imist.ma

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. This reaction has been effectively used to synthesize novel derivatives starting from N-alkenyl-3-chloro-6-nitro-1H-indazoles. nih.govtandfonline.com In a typical sequence, the nitrogen of the indazole is first functionalized with a dipolarophile, such as an allyl group. This is then reacted with a 1,3-dipole, which can be generated in situ.

For example, the reaction of N-allyl-3-chloro-6-nitro-1H-indazole with nitrile oxides (generated from oximes) or nitrones leads to the regioselective formation of new isoxazoline (B3343090) and isoxazole-functionalized indazoles. nih.gov Similarly, reaction with azides can produce triazole derivatives. nih.gov These cycloaddition reactions are often highly region-specific. nih.gov The reaction between nitrile imines, generated in situ, and arynes also proceeds via a 1,3-dipolar cycloaddition to yield N(1)-C(3) disubstituted indazoles rapidly and in good yields. cshl.eduacs.org

A significant challenge in 1,3-dipolar cycloadditions, especially with azides and asymmetric alkynes, is the potential formation of a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles), which can be difficult to separate. nih.govorganic-chemistry.org Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust solution to this problem. organic-chemistry.orgnih.gov

This methodology has been successfully applied to the synthesis of 3-chloro-6-nitro-1H-indazole derivatives. nih.gov By employing a click chemistry approach, researchers were able to synthesize 1,4-disubstituted 1,2,3-triazolylmethyl-6-nitro-1H-indazole regioisomers specifically and in good yields, ranging from 82% to 90%. nih.gov This method avoids the problematic separation of isomers that occurs with the thermal cycloaddition, highlighting the power of click chemistry for achieving regiochemical control. nih.govorganic-chemistry.org

Preparation of 2-Azetidinone Derivatives of 6-nitro-1H-indazole

Azetidin-2-ones, also known as β-lactams, are an important class of heterocycles. A series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones has been synthesized in a four-step process starting from 6-nitro-1H-indazole. scielo.brresearchgate.netscielo.br

The synthetic sequence is as follows:

N-Alkylation: 6-Nitro-1H-indazole is first reacted with 1-bromo-2-chloroethane (B52838) in ethanol (B145695) to yield 1-(2-chloroethyl)-6-nitro-1H-indazole. scielo.br

Hydrazinolysis: The resulting chloro-derivative is then treated with hydrazine hydrate to substitute the chlorine atom, affording 1-(2-hydrazinoethyl)-6-nitro-1H-indazole. scielo.br

Hydrazone Formation: The hydrazine derivative is condensed with various substituted aromatic aldehydes to form a series of [2-(6-nitro-1H-indazol-1-yl)ethyl]hydrazones. researchgate.net

Cycloaddition: In the final step, the hydrazones undergo a cycloaddition reaction with chloroacetyl chloride in the presence of a base (such as triethylamine) to construct the 2-azetidinone ring, yielding the final products. scielo.brajrconline.org

Table 2: Four-Step Synthesis of 2-Azetidinone Derivatives of 6-nitro-1H-indazole scielo.brresearchgate.net

| Step | Starting Material | Reagents | Product |

| 1 | 6-Nitro-1H-indazole | 1-Bromo-2-chloroethane, Ethanol | 1-(2-Chloroethyl)-6-nitro-1H-indazole |

| 2 | 1-(2-Chloroethyl)-6-nitro-1H-indazole | Hydrazine hydrate, Ethanol | 1-(2-Hydrazinoethyl)-6-nitro-1H-indazole |

| 3 | 1-(2-Hydrazinoethyl)-6-nitro-1H-indazole | Substituted aromatic aldehydes | [2-(6-Nitro-1H-indazol-1-yl)ethyl]hydrazones |

| 4 | [2-(6-Nitro-1H-indazol-1-yl)ethyl]hydrazones | Chloroacetyl chloride, Triethylamine | 3-Chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones |

Synthesis of Tetrahydrobenzo[g]indazole Derivatives with Nitro and Amino Groups

A prominent synthetic approach for constructing tetrahydrobenzo[g]indazole derivatives, which are conformationally-restricted fused tricyclic pyrazoles, involves the reaction of α,β-unsaturated ketones with hydrazines. nih.gov This methodology has been successfully applied to create derivatives featuring nitro and amino functionalities.

The synthesis commences with a Claisen-Schmidt condensation between a substituted tetralone, such as 6-methoxy-5-nitro-1-tetralone, and various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) in ethanol. nih.gov This reaction produces the corresponding α,β-unsaturated ketones, specifically benzylidene tetralones, in excellent yields. nih.gov

These chalcone (B49325) intermediates are then reacted with hydrazine hydrate in acetic acid under reflux conditions. This key step results in the formation of the tricyclic pyrazole (B372694) core, yielding a mixture of diastereomeric 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives. nih.gov These diastereomers can typically be separated by column chromatography. The final step to obtain the amino-substituted derivatives involves the reduction of the nitro group, which can be achieved using iron powder in a mixture of ethanol and water with hydrochloric acid. nih.gov

Table 1: Synthesis of Tetrahydrobenzo[g]indazole Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylidene tetralones | Hydrazine hydrate, Acetic acid | Nitro-substituted Tetrahydrobenzo[g]indazoles | 59-74 | nih.gov |

N-Alkylation and N-Methylation Strategies

The N-alkylation of the indazole ring is a critical modification in the synthesis of its derivatives. The presence of two nitrogen atoms (N1 and N2) in the pyrazole ring often leads to the formation of regioisomeric products. The distribution of these isomers is highly sensitive to the electronic and steric nature of substituents on the indazole core, as well as the specific reagents and conditions employed.

The alkylation of the indazole scaffold can occur at either the N1 or N2 position, and achieving regioselectivity is a significant synthetic challenge. Generally, N1-substituted indazoles are considered more thermodynamically stable, while N2-isomers are often the kinetically favored products. connectjournals.com The ratio of N1 to N2 alkylation is profoundly influenced by substituents. For instance, in unsubstituted indazole, the ratio is nearly 1:1, whereas for 7-nitro-1H-indazole, the ratio shifts to 29:70, favoring the N2 position. nih.gov

The choice of base and solvent system is crucial for directing the alkylation. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product. researchgate.net Conversely, conditions that promote kinetic control, such as using milder acidic conditions at lower temperatures, can lead to a preference for the N2-isomer. connectjournals.com

In the specific case of methylation, various reagents and catalysts have been employed, with significant effects on the product distribution. The methylation of 6-nitro indazole derivatives with iodomethane (B122720) in the presence of potassium carbonate in dimethylformamide (DMF) has been shown to produce a mixture of N1 and N2-methylated isomers, with the N1-alkylated compounds being the major products. thieme-connect.de

A method for the regioselective methylation of 3-methyl-6-nitro-1H-indazole at the N2 position utilizes trimethyl orthoformate in the presence of sulfuric acid. connectjournals.com This method is proposed to proceed through a mechanism involving the initial protonation at the more basic N2 nitrogen, followed by reaction with the orthoformate and subsequent intramolecular rearrangement to yield the 2-methyl-2H-indazole. connectjournals.com

Furthermore, the use of dimethyl carbonate as a methylating reagent, in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylenediamine (TEDA) in solvents like DMF, has been patented as a more environmentally friendly and simpler method for producing 2,3-dimethyl-6-nitro-2H-indazole. google.com

Table 2: N-Methylation of 6-Nitro-Indazole Derivatives

| Substrate | Methylating Agent | Catalyst/Base | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| 6-nitro indazole derivatives | Iodomethane | K₂CO₃ | DMF | N1-methyl-6-nitro-indazoles | thieme-connect.de |

| 3-methyl-6-nitro-1H-indazole | Trimethyl orthoformate | H₂SO₄ | Reflux | 2,3-dimethyl-6-nitro-2H-indazole | connectjournals.com |

Steric hindrance plays a crucial role in determining the regioselectivity of N-alkylation. Substituents at the C3 and C7 positions of the indazole ring exert significant steric influence. nih.gov The N-alkylation is very sensitive to these steric effects. nih.gov For example, a bulky substituent at the C3 position can sterically hinder the approach of the alkylating agent to the adjacent N2 position, thereby favoring alkylation at the more accessible N1 position. This effect has been observed to provide excellent N1 regioselectivity (>99%) for 3-tert-butyl substituted indazoles when using NaH in THF. researchgate.net Conversely, a substituent at the C7 position can impede access to the N1 position, leading to a preference for N2 alkylation. researchgate.net

Optimization and Green Chemistry in Synthesis

Modern synthetic chemistry places a strong emphasis on the optimization of reaction pathways to improve efficiency and reduce environmental impact. This includes maximizing yields and purity while employing principles of green chemistry.

Improvement of Yields and Purity in Preparative Routes

The improvement of yields and purity is a constant goal in the synthesis of this compound and its derivatives. In multi-step syntheses, such as that for tetrahydrobenzo[g]indazoles, the optimization of each step is critical. For instance, the initial Claisen-Schmidt condensation to form chalcones can achieve yields as high as 82-86% under optimized conditions. nih.gov However, subsequent cyclization and reduction steps may have more moderate yields, offering opportunities for improvement through careful control of reaction parameters like temperature, reaction time, and purification methods. nih.gov

For N-alkylation reactions that produce isomeric mixtures, the development of highly regioselective methods is paramount for improving the yield of the desired product and simplifying purification. The selection of an appropriate base-solvent system, as discussed previously, is a key strategy. For example, the use of NaH in THF has been identified as an optimized protocol for achieving high N1-selectivity in the alkylation of a variety of substituted indazoles. researchgate.net

A one-pot synthesis has been developed for the regioselective preparation of N-alkylated indazoles, which offers a practical and green alternative. primescholars.com This method starts from substituted 2-methyl anilines, which undergo diazotization and intramolecular cyclization, followed by N-alkylation in the same reaction vessel. primescholars.com The use of citric acid as a biodegradable catalyst in an ethanol-water mixture highlights the green aspects of this approach. primescholars.com The yield of the desired product was significantly improved by optimizing the mode of addition of the sodium nitrite reagent, with portion-wise addition leading to yields as high as 96%. primescholars.com This method not only improves efficiency by being a one-pot process but also aligns with green chemistry principles by using a non-toxic, inexpensive, and environmentally friendly catalyst and solvent system. primescholars.com

Reduction of Toxic Hazards in Synthetic Processes

The synthesis of complex heterocyclic molecules such as this compound often involves multi-step processes that can utilize hazardous reagents and generate toxic by-products. Adherence to the principles of green chemistry is crucial for mitigating these risks, enhancing worker safety, and minimizing environmental impact. royalsocietypublishing.org Research efforts have focused on developing alternative synthetic pathways that replace toxic chemicals with safer substitutes, employ greener solvents and catalysts, and optimize reaction conditions to prevent accidents and waste generation. royalsocietypublishing.org

Traditional synthetic routes to the indazole core frequently rely on methods like the diazotization of ortho-alkyl-substituted anilines followed by cyclization. thieme-connect.deprimescholars.com For instance, the synthesis of 6-nitro-1H-indazole can be achieved through the diazotization of 2-methyl-5-nitroaniline. thieme-connect.de While effective, these reactions involve diazonium salt intermediates, which can be unstable, and the use of reagents like sodium nitrite in strong acids. The introduction of functional groups has also historically involved hazardous materials. The synthesis of carbamates, for example, often used phosgene (B1210022) or its derivatives, which are extremely toxic. researchgate.net

Modern methodologies aim to circumvent these hazards by introducing safer, more environmentally benign alternatives. These approaches focus on replacing hazardous reagents, utilizing green catalysts and solvents, and designing more efficient reaction sequences.

Key Strategies for Hazard Reduction:

Replacement of Toxic Reagents: A primary goal in greening the synthesis of indazole derivatives is the substitution of highly toxic reagents.

Phosgene Alternatives: For reactions such as alkoxycarbonylation, dialkyl carbamates have been identified as environmentally friendly and non-toxic substitutes for the acutely toxic phosgene and its derivatives. researchgate.net

Safer Oxidation/Nitration: The oxidation of amino-heterocycles to form nitroaromatic compounds can be achieved using greener oxidants. A method using potassium peroxymonosulfate (B1194676) (Oxone) in water provides a safe and operationally simple alternative to traditional methods that may use harsh acid mixtures. researchgate.net

Implementation of Green Catalysis: Catalysts can enhance reaction efficiency and reduce the need for harsh conditions.

Elimination of Heavy Metal Catalysts: Some modern synthetic methods for indazoles are being developed to eliminate the use of costly and toxic heavy metal catalysts like palladium (Pd) and copper (Cu). researchgate.net

Use of Biodegradable Catalysts: The use of biodegradable and readily available catalysts, such as citric acid, in greener solvent systems like ethanol and water, represents a significant advance. primescholars.com Citric acid has been successfully used to mediate the one-pot regioselective synthesis of N-alkylated indazoles. primescholars.com

One-Pot Synthesis: Performing multiple reaction steps in a single reaction vessel ("one-pot" synthesis) reduces the need to handle and isolate potentially hazardous intermediates and minimizes solvent waste. primescholars.com

Use of Green Solvents: Replacing hazardous organic solvents with safer alternatives like water or ethanol significantly reduces the environmental and health impact of the synthesis. primescholars.comresearchgate.net

The following tables summarize key findings in the development of safer synthetic processes relevant to this compound and its derivatives.

Table 1: Comparison of Traditional vs. Green Reagents in Heterocyclic Synthesis

| Reaction Type | Traditional Hazardous Reagent | Greener Alternative | Primary Hazard Reduction | Reference(s) |

|---|---|---|---|---|

| Carbamate Synthesis | Phosgene and its derivatives | Dialkyl carbamates | Avoids use of extremely toxic and corrosive gas. | researchgate.net |

| Oxidation of Amines to Nitro Compounds | Mixed Acids (e.g., H₂SO₄/HNO₃) | Potassium Peroxymonosulfate (Oxone) in Water | Eliminates strong, corrosive acids; uses water as a benign solvent. | researchgate.net |

| Cyclization/Coupling | Palladium (Pd) or Copper (Cu) catalysts | Catalyst-free methods (e.g., ipso-substitution) | Eliminates toxic and costly heavy metal contamination and disposal issues. | researchgate.net |

| Acid Catalysis | Mineral Acids (e.g., HCl) | Citric Acid | Uses a biodegradable, less corrosive organic acid. | primescholars.com |

Table 2: Overview of Green Chemistry Approaches in Indazole Synthesis

| Strategy | Example Reagent/Condition | Key Benefit | Reference(s) |

|---|---|---|---|

| Use of Green Solvents | Ethanol/Water Mixture | Reduced solvent toxicity and environmental impact compared to chlorinated or aprotic polar solvents. | primescholars.com |

| Biodegradable Catalyst | Citric Acid | Low toxicity, renewable, and environmentally benign catalyst. | primescholars.com |

| Metal-Free Synthesis | Catalyst-free ipso-substitution | Avoids heavy metal contamination, reduces cost, and simplifies purification. | researchgate.net |

| One-Pot Procedures | Diazotization, cyclization, and N-alkylation in a single vessel. | Increased efficiency, reduced waste, and minimized handling of intermediates. | primescholars.com |

Reactivity and Reaction Mechanisms of 6 Nitro 1h Indazol 3 Ol

Transformations at the Hydroxyl Group (C3)

The hydroxyl group at the C3 position is a key site for synthetic modification, enabling its conversion into other functional groups.

Halogenation Reactions (e.g., Conversion to 3-Chloro-6-nitro-1H-indazole)

The hydroxyl group of 6-nitro-1H-indazol-3-ol can be readily replaced by a halogen atom, a crucial transformation for introducing new functionalities. The conversion to 3-chloro-6-nitro-1H-indazole is a notable example, typically achieved by treating the parent compound with an excess of a chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) under boiling conditions. thieme-connect.de This substitution reaction transforms the indazolol into a more versatile intermediate for further synthetic applications, such as in the preparation of novel heterocyclic systems with potential biological activities. thieme-connect.denih.gov The resulting 3-chloro-6-nitro-1H-indazole serves as a building block for creating derivatives through reactions like 1,3-dipolar cycloadditions. nih.govresearchgate.net

Table 1: Halogenation of this compound

| Starting Material | Reagent | Product | Conditions | Reference |

|---|

Reactions with Phosphorus Pentasulfide

The conversion of the hydroxyl/oxo group at the C3 position to a thiol/thione group can be accomplished using phosphorus pentasulfide (P₂S₅). thieme-connect.dearabjchem.org This thionation reaction is a general method for 1H-indazol-3-ols, transforming the C=O or C-OH group into a C=S or C-SH group, respectively. thieme-connect.de This introduces a sulfur atom into the heterocyclic core, opening pathways for the synthesis of indazole-3-thiols and their derivatives. thieme-connect.de

Electrophilic and Nucleophilic Reactions on the Indazole Ring

The indazole ring in this compound, influenced by the electron-withdrawing nitro group, can participate in various reactions. The reactivity is also dictated by the tautomeric form present under the reaction conditions.

Reactions with Formaldehyde (B43269): Formation of (1H-indazol-1-yl)methanol Derivatives and Mechanistic Studies

The reaction of N-unsubstituted indazoles, including the 6-nitro derivative, with formaldehyde in aqueous acidic solutions yields (1H-indazol-1-yl)methanol derivatives. acs.orgnih.govnih.gov Experimental studies using NMR and crystallography have shown that 6-nitro-1H-indazole reacts with formaldehyde to form the N1-substituted (6-nitro-1H-indazol-1-yl)methanol. acs.org This reaction is regioselective, favoring substitution at the N1 position. acs.org

The mechanism in acidic conditions is thought to involve the neutral indazole reacting with protonated formaldehyde. acs.orgresearchgate.net Theoretical calculations indicate that the 1-CH₂OH isomer is thermodynamically more stable than the 2-CH₂OH isomer. acs.org The presence of the electron-withdrawing nitro group influences the reaction, and these hydroxymethyl adducts can be sensitive to hydrolysis, slowly reverting to the starting NH-indazole over time. acs.org

Table 2: Reaction of 6-nitro-1H-indazole with Formaldehyde

| Reactant | Reagent | Product | Conditions | Key Finding | Reference |

|---|

Reactivity of Indazol-3-ylio Oxides and Derivatives

Indazol-3-ylio oxides, which are betainic compounds, can be synthesized from the cyclization of N',N'-disubstituted 2-halogenobenzohydrazides. researchgate.netresearchgate.net The reactivity of these species provides routes to various indazole derivatives. researchgate.net For instance, treatment with alkoxides can lead to 1-substituted indazolols through the elimination of an aryl or alkyl ether. researchgate.net Thermal rearrangements of indazol-3-ylio oxides can also yield 1-substituted indazolols, among other products, depending on the substituents. researchgate.net These betaines can also be dealkylated under certain conditions, as seen in the formation of tricyclic indazolium products that subsequently dealkylate to form substituted indazoles. nih.gov

Tautomeric Equilibria and their Influence on Reactivity

Indazole and its derivatives, including this compound, exhibit annular tautomerism, existing in equilibrium between 1H- and 2H-forms. nih.govsci-hub.se For 1H-indazol-3-ol, there is also a significant equilibrium with its keto tautomer, 1,2-dihydro-3H-indazol-3-one. thieme-connect.dethieme-connect.de

In the solid state, the 3-oxo isomer is often preferred for unsubstituted indazol-3-ol, while in solution, the 1H-indazol-3-ol tautomer generally predominates. thieme-connect.deresearchgate.net Substituents can heavily influence this equilibrium. N1-substitution shifts the balance completely toward the 3-hydroxy form, whereas N2-substitution favors the 3-oxo form. thieme-connect.de The electron-withdrawing nitro group at the C6 position also impacts the electronic properties and stability of the tautomers. The predominance of the 1H-tautomer is a general trend for indazoles, as this benzenoid form is typically more thermodynamically stable than the 2H-quinonoid form. nih.govsci-hub.se This tautomeric behavior is crucial as it dictates the site of reaction; for example, alkylation can occur at N1, N2, or O3 depending on the tautomer present and the reaction conditions. researchgate.net

1H- and 2H-Tautomerism in the Indazole System

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, can theoretically exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. researchgate.netchemicalbook.com However, the 3H-tautomer is rarely observed and generally only exists as substituted derivatives due to its lack of heteroaromatic character. thieme-connect.de The primary tautomeric equilibrium in unsubstituted and many substituted indazoles occurs between the 1H- and 2H-forms. researchgate.netnih.gov

The 1H-indazole tautomer, often referred to as the benzenoid form, is thermodynamically more stable than the 2H-indazole tautomer, which has a quinonoid structure. researchgate.netnih.govbeilstein-journals.org This greater stability of the 1H-form is attributed to the preservation of the aromaticity of the benzene ring. researchgate.net Consequently, in both the solid phase and in solution, N-unsubstituted indazoles predominantly exist as the 1H-tautomer. thieme-connect.de

Theoretical calculations and experimental studies have quantified this stability difference. For instance, the free energy of the 1H-tautomer of indazole is reported to be 2.3 kcal/mol lower than that of the 2H-tautomer. chemicalbook.com More advanced calculations at the MP2/6-31G* level of theory predict an even larger energy difference of 3.6 kcal/mol after considering thermal energy correction and entropy effects. chemicalbook.com Similarly, studies on 1-methyl-1H-indazole and 2-methyl-2H-indazole indicate that the 1-methyl isomer is more stable by 3.2–3.6 kcal/mol. thieme-connect.de This inherent stability of the 1H-tautomer dictates that it is the major species under most reaction conditions, thereby directing the primary reaction pathways. smolecule.com

Table 1: Comparison of Stability and Properties of 1H- and 2H-Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole | Reference |

| Structure | Benzenoid | Quinonoid | researchgate.netnih.gov |

| Relative Stability | More stable | Less stable | researchgate.netchemicalbook.comnih.govbeilstein-journals.org |

| Energy Difference | - | 2.3 - 3.6 kcal/mol higher | chemicalbook.comthieme-connect.de |

| Predominance | Predominant form in solid and solution | Minor form | thieme-connect.denih.gov |

| Basicity | Weaker base (pKa ~1.0-1.3) | Stronger base (pKa ~1.7-2.0 for 2-methyl derivative) | chemicalbook.comthieme-connect.de |

| Dipole Moment | ~1.60 D (for 1H-indazole) | ~3.40 D (for 2-methyl-2H-indazole) | thieme-connect.de |

Oxo/Hydroxy Tautomerism in Indazolin-3-one and 3-hydroxy-1H-indazole Systems

For indazole derivatives bearing a hydroxyl group at the 3-position, such as this compound, another layer of tautomerism comes into play: the equilibrium between the 3-hydroxy-1H-indazole form and the indazolin-3-one (or 3-oxo) form. thieme-connect.deresearchgate.net In this specific equilibrium, the 3-hydroxy tautomer is often referred to as the "lactim" form, while the indazolin-3-one is the "lactam" form.

Studies on the parent indazolin-3-one have shown that it can exist in different polymorphic forms. researchgate.net Research on various substituted 3-hydroxyindazoles reveals that the equilibrium between the hydroxy and oxo forms is finely balanced, with both having similar stabilities. researchgate.net The predominance of one form over the other is heavily influenced by factors such as the nature and position of substituents on the benzene ring and the physical phase (solid or solution). researchgate.netelectronicsandbooks.com

For instance, the fluorescence spectrum of 1H-indazol-3-ol in non-polar solvents like cyclohexane (B81311) or diethyl ether indicates the predominance of the 3-hydroxy form. thieme-connect.de However, in a more polar solvent like acetonitrile (B52724), an equilibrium with the 3-oxo-1H-2,3-dihydro form is established. thieme-connect.de In the solid state, indazol-3-one exists solely as the oxo tautomer, while in protic solvents, this form also predominates. thieme-connect.de Conversely, in dimethyl sulfoxide (B87167) (DMSO), the 3-hydroxy-1H-indazole form is the major structure, accounting for 75-85% of the mixture as determined by 13C and 15N NMR studies. thieme-connect.de

Modulating Factors for Tautomeric Predominance (Substituents, Phase)

The tautomeric equilibrium in the indazole system is not static and can be significantly influenced by both the electronic effects of substituents and the physical state of the compound.

Substituent Effects:

The electronic nature of substituents on the indazole ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups, such as the nitro group in this compound, can influence the acidity of the N-H proton and the electron distribution within the ring system, thereby shifting the tautomeric equilibrium. beilstein-journals.org

For example, studies on the alkylation of variously substituted indazoles have highlighted the impact of steric and electronic effects on the N-1/N-2 regioisomeric distribution. beilstein-journals.org While electron-withdrawing groups are generally necessary for certain synthetic routes leading to indazoles, their effect on tautomerism is complex. thieme-connect.de Theoretical studies have attempted to shift the tautomeric equilibrium towards the 2H-indazole by introducing substituents like a nitro group at the 3-position, and while the energy difference between the tautomers decreased, the 1H-tautomer remained more stable. researchgate.net

In the case of 3-hydroxyindazoles, substituents play a critical role in determining the oxo/hydroxy balance. researchgate.net For instance, a study on 7-nitroindazolin-3-one established that it exists as the 3-hydroxy tautomer in the solid state. researchgate.net In solution, calculations have shown that the 1H-indazol-3-ol tautomer consistently predominates. researchgate.net The presence of electron-withdrawing groups like nitro or acetyl can stabilize the 3-hydroxy form in basic solvents by increasing its acidity. electronicsandbooks.com

Phase Effects:

The physical phase—solid, solution, or gas—can also dictate the predominant tautomeric form. In the solid state, crystal packing forces and intermolecular interactions, such as hydrogen bonding, can stabilize one tautomer over another. researchgate.netbohrium.com As mentioned, indazol-3-one exists as the oxo tautomer in the solid state. thieme-connect.de However, for 7-nitroindazolin-3-one, the 3-hydroxy tautomer is favored in the crystalline form. researchgate.net

In solution, the polarity of the solvent is a key determinant. thieme-connect.deelectronicsandbooks.com As seen with 1H-indazol-3-ol, non-polar solvents favor the hydroxy form, while polar solvents can promote the establishment of an equilibrium that includes the oxo form. thieme-connect.de The ability of a solvent to act as a hydrogen bond donor or acceptor can stabilize different tautomers. For example, in 2-propanol, which can stabilize the carbonyl group through hydrogen bonding, the lactam (oxo) form of 1-substituted 3-indazolinones is more prevalent. electronicsandbooks.com Conversely, electron-donating solvents like dimethyl sulfoxide and tetrahydrofuran (B95107) tend to stabilize the lactim (hydroxy) form. electronicsandbooks.com

Table 2: Influence of Modulating Factors on Tautomerism

| Factor | Effect on Tautomeric Equilibrium | Example | Reference |

| Substituents (Electron-withdrawing) | Can decrease the energy difference between 1H and 2H tautomers, but 1H often remains more stable. In 3-hydroxyindazoles, can stabilize the hydroxy form in basic solvents. | 3-NO2-indazole still favors the 1H-tautomer. Nitro group in 6-nitro-3-hydroxyindazole stabilizes the hydroxy form in basic solvents. | researchgate.netelectronicsandbooks.com |

| Phase (Solid vs. Solution) | Crystal packing can favor a specific tautomer in the solid state that may differ from the predominant form in solution. | Indazol-3-one is in the oxo form in the solid state, but an equilibrium exists in solution. | thieme-connect.de |

| Solvent Polarity | Non-polar solvents often favor one tautomer, while polar solvents can lead to an equilibrium between forms. | 1H-indazol-3-ol is predominantly in the hydroxy form in cyclohexane but in equilibrium with the oxo form in acetonitrile. | thieme-connect.de |

| Solvent Type (Hydrogen Bonding) | Hydrogen-bond donating solvents can stabilize the oxo form, while hydrogen-bond accepting solvents can stabilize the hydroxy form. | 2-Propanol favors the oxo form of 1-substituted 3-indazolinones; DMSO favors the hydroxy form. | electronicsandbooks.com |

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies

X-ray crystallography offers a definitive method for determining the atomic and molecular structure of a crystal. For indazolone derivatives, these studies provide critical information on their conformation, packing, and the non-covalent interactions that stabilize the crystal lattice.

In the solid state, indazole derivatives can exist in different tautomeric forms. For instance, the 7-nitro derivative of indazolin-3-one crystallizes as the 3-hydroxy tautomer. researchgate.net The planarity of the indazole moiety is a common feature in these structures. In a related compound, 3-(4-methylphenyl)-6-nitro-1H-indazole, the asymmetric unit consists of two independent molecules with very similar conformations, where the indazole portions are essentially planar. iucr.org The primary difference between these molecules lies in the rotational orientation of the nitro groups. iucr.org The crystal packing of these compounds often involves the formation of layers or chains. For example, in 2-(5-nitro-1H-indazol-1-yl) acetic acid, the molecules form a three-dimensional network. tandfonline.com

| Compound | Crystal System | Space Group | Key Conformational Features |

|---|---|---|---|

| 3-(4-methylphenyl)-6-nitro-1H-indazole | Not Specified | Not Specified | Two independent molecules with planar indazole moieties; slight difference in nitro group orientation. iucr.org |

| 2-(5-nitro-1H-indazol-1-yl) acetic acid | Monoclinic | P21/c | The molecule exists in two conformers (C1 and C2), with C1 being more stable and consistent with the X-ray structure. tandfonline.com |

| 7-nitroindazolin-3-one | Not Specified | Not Specified | Exists as the 3-hydroxy tautomer in the solid state. researchgate.net |

Hydrogen bonds are a dominant force in the crystal packing of indazolone derivatives, often leading to the formation of complex supramolecular assemblies. rsc.org In the crystal structure of 3-(4-methylphenyl)-6-nitro-1H-indazole, N—H···O and C—H···O hydrogen bonds create zigzag chains. iucr.org These chains are further linked by additional C—H···O hydrogen bonds to form layers. iucr.org Similarly, in 2-(5-nitro-1H-indazol-1-yl) acetic acid, O–H···N and C–H···O hydrogen bonds result in a three-dimensional network structure. tandfonline.com The formation of dimers through intermolecular O–H···N hydrogen bonds is a common motif observed in several (1H-indazol-1-yl)methanol derivatives. acs.org The analysis of hydrogen bonds is crucial for understanding the stability and properties of these crystalline solids. mdpi.commdpi.com

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in indazolone derivatives. researchgate.net The parent compound, indazolin-3-one, is reported to exhibit polymorphism. researchgate.net This phenomenon is significant as different polymorphs can have distinct physical and chemical properties. The crystallization of different tautomers, known as desmotropy, is also a related possibility. researchgate.net

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the electronic and local atomic environment within a molecule.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. For indazole derivatives, NMR is instrumental in determining which tautomer is present. Studies have shown that for compounds like 7-nitro-1H-indazol-3-ol, the 3-hydroxy-1H tautomer predominates in solution. researchgate.net Solid-state NMR (CPMAS) can be used in conjunction with X-ray crystallography to confirm the tautomeric form present in the crystal. researchgate.netacs.org The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic environment of the nuclei. For instance, ¹H NMR data for 6-nitroindazole (B21905) in DMSO-d6 shows distinct signals for the protons on the aromatic ring and the N-H proton. chemicalbook.com Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.com

| Compound | Solvent | Key Chemical Shifts (ppm) |

|---|---|---|

| 6-Nitroindazole | DMSO-d6 | 13.8 (NH), 8.474, 8.356, 8.030, 7.954 (aromatic CH). chemicalbook.com |

| 3-Nitro-1H-indazole | DMSO-d6 | 14.45 (NH), 8.11, 7.75, 7.57, 7.48 (aromatic CH). beilstein-journals.org |

| 3-Methyl-6-nitroindazole | Not Specified | Data available but specific shifts not detailed in the provided search result. chemicalbook.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and analyzing the fragmentation patterns of 6-nitro-1H-indazol-3-ol. In a study of a related derivative, 1-(2-chloroethyl)-6-nitro-1H-indazole, the molecular ion peak (M⁺) was observed at m/z 225, confirming its molecular weight. scielo.br Aromatic nitro compounds typically exhibit characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and other small neutral molecules. miamioh.edulibretexts.org High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition of the compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In derivatives of 6-nitro-1H-indazole, characteristic absorption bands are observed for the nitro group (NO₂), the N-H bond, and the aromatic C=C bonds. For example, in 1-(2-chloroethyl)-6-nitro-1H-indazole, the IR spectrum showed absorption bands at 1532 cm⁻¹ (NO₂), and 1572 cm⁻¹ (C=C aromatic). scielo.br The presence of a hydroxyl group in this compound would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for a 6-Nitro-1H-Indazole Derivative

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| NO₂ | 1532 |

| C=C (aromatic) | 1572 |

| N-CH₂ | 1326 |

| C-N | 899 |

| C-Cl | 768 |

Data is for 1-(2-chloroethyl)-6-nitro-1H-indazole and serves as a representative example. scielo.br

Chromatographic Purity Analysis and Identification

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of nitroaromatic compounds. sigmaaldrich.comtandfonline.comepa.govseparationmethods.com The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For nitroaromatic compounds, reversed-phase HPLC with a C18 or biphenyl (B1667301) stationary phase is common. sigmaaldrich.comtandfonline.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). sigmaaldrich.comtandfonline.comepa.gov Detection is often performed using a UV detector, as nitroaromatic compounds absorb UV light, typically around 254 nm. sigmaaldrich.comtandfonline.com The purity of a sample can be determined by the presence of a single major peak in the chromatogram.

Table 3: Typical HPLC Conditions for Nitroaromatic Compound Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis Express Biphenyl, 10 cm x 2.1mm I.D., 2.7 µm |

| Mobile Phase | [A]: Water; [B]: Methanol (50:50, A:B) |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 35 °C |

| Detector | UV, 254 nm |

These are general conditions and may need to be optimized for this compound. sigmaaldrich.com

LC-MS and UPLC Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques that play a crucial role in the separation, identification, and quantification of this compound, particularly in complex mixtures and during its synthesis. These methods are favored for their high sensitivity, selectivity, and speed.

UPLC, a high-pressure evolution of High-Performance Liquid Chromatography (HPLC), utilizes columns with smaller particle sizes (typically under 2 μm) to achieve superior resolution, faster analysis times, and greater sensitivity. When coupled with a mass spectrometer, UPLC-MS provides not only the retention time of a compound but also its mass-to-charge ratio (m/z), which is a critical piece of information for structural confirmation.

In the analysis of indazole derivatives, reverse-phase chromatography is commonly employed. For instance, a C18 column is often used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often containing a modifier like formic acid to improve peak shape and ionization efficiency in the mass spectrometer.

While specific research detailing the comprehensive LC-MS and UPLC analysis of this compound is not extensively published, data from the analysis of closely related compounds, such as 3-chloro-6-nitro-1H-indazole and other functionalized indazoles, provide a strong basis for understanding its behavior in these systems. For example, studies on similar nitro-substituted heterocyclic compounds demonstrate the utility of UPLC-MS/MS for their trace analysis and quantification. researchgate.netnih.gov

Detailed Research Findings

In a typical UPLC-MS analysis of this compound, the compound would be expected to elute from a C18 column under gradient conditions. The retention time is influenced by the specific mobile phase composition and gradient profile. The mass spectrometer, often operating in electrospray ionization (ESI) mode, would detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of the acidic hydroxyl group, negative ion mode is often effective.

The theoretical exact mass of this compound (C₇H₅N₃O₃) is approximately 179.0331 g/mol . High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of the molecule by providing a highly accurate mass measurement. For instance, in the analysis of related indazol-3-ols, HRMS has been used to confirm the calculated molecular formula.

The following tables represent plausible data that would be generated during the LC-MS and UPLC analysis of this compound, based on the analysis of analogous compounds and general principles of chromatography and mass spectrometry.

Table 1: Representative UPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography System | Waters ACQUITY UPLC or similar |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Mass Range | 50-500 m/z |

Table 2: Expected LC-MS Data for this compound

| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Observed m/z [M-H]⁻ |

| This compound | ~2.5 | 180.0404 | 178.0258 |

It is important to note that the retention time is an empirical value that can vary between different systems and methods. The observed m/z values are based on the calculated exact mass of the compound and are what would be expected from a high-resolution mass spectrometer. The use of tandem mass spectrometry (MS/MS) would further aid in structural elucidation by generating characteristic fragment ions, providing a higher degree of confidence in the compound's identification.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for examining the intricacies of molecular systems like 6-nitro-1H-indazol-3-ol. These methods allow for the detailed exploration of electronic properties and relative stabilities of different isomers.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and stability of molecules. For the indazole family, ab initio calculations have been employed to determine the heat of formation, with results that align well with experimental values. thieme-connect.de DFT calculations, particularly using methods like B3LYP, have been utilized to study the electronic properties of nitroindazole derivatives. scielo.br

Table 1: Representative Calculated Electronic Properties for Nitroindazole Derivatives Note: This table is illustrative of calculations performed on related nitroindazoles, as specific data for this compound was not available in the cited literature.

| Derivative | Method | Calculated Property | Value (Hartree) |

|---|---|---|---|

| 5-Nitroindazole Derivative 1 | B3LYP/6-31G(d,p) | LUMO Energy | -0.113 |

Source: Adapted from theoretical studies on 5-nitroindazoles. scielo.br

Indazole and its derivatives are known to exhibit annular tautomerism, primarily between the 1H and 2H forms. beilstein-journals.orggjesr.com For the parent 1H-indazole, theoretical calculations have established it as the more stable tautomer. beilstein-journals.org The presence of substituents can, however, influence the tautomeric equilibrium. researchgate.net For instance, in 1H-indazol-3-ol, an equilibrium exists between the 3-hydroxy form and the 3-oxo-2,3-dihydro-1H-indazole form. thieme-connect.de While the 3-hydroxy form is predominant in some solvents, the 3-oxo isomer is often favored in the solid state. thieme-connect.de

For nitro-substituted indazoles, the position of the nitro group is a key factor in determining relative stabilities. A study on the addition of formaldehyde (B43269) to various nitro-derivatives of 1H-indazole, including 6-nitro-1H-indazole, underscores the importance of understanding these tautomeric forms for predicting reaction outcomes. acs.org DFT calculations on substituted indazoles have shown that while electron-withdrawing groups like nitro can decrease the energy difference between tautomers, the 1H-indazole form generally remains more stable. researchgate.net

Table 2: General Tautomeric Stability in Substituted Indazoles

| Compound Family | Predominant Tautomer (in solution) | Notes |

|---|---|---|

| 1H-Indazole | 1H-tautomer | Thermodynamically more stable than the 2H-tautomer. beilstein-journals.org |

| 1H-Indazol-3-ol | 3-Hydroxy form | Equilibrium with the 3-oxo form is solvent-dependent. thieme-connect.de |

The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. nih.govresearchgate.net These theoretical calculations are highly valuable for structural elucidation and for studying tautomeric equilibria in solution. researchgate.net By comparing the calculated chemical shifts for different possible tautomers with experimental NMR data, the predominant form can be identified.

This method has been successfully applied to nitro-substituted indazoles. A theoretical study on the reaction of 4-, 5-, 6-, and 7-nitro-1H-indazoles with formaldehyde utilized GIAO calculations at the B3LYP/6-311++G(d,p) level to support experimental NMR observations and characterize the resulting N-substituted derivatives. acs.org Similarly, for 7-nitroindazolin-3-one, a related compound, absolute shieldings calculated with GIAO were used to establish that the 1H-indazol-3-ol tautomer is the dominant species in solution. researchgate.net These examples demonstrate the utility of GIAO calculations in confirming the tautomeric state of this compound.

Thermochemical data, such as the heat of formation, provide fundamental information about a compound's stability. For the parent 1H-indazole, the application of group additivity parameters for determining the heat of formation has yielded results that are in good agreement with experimental values and ab initio calculations. thieme-connect.de The standard molar enthalpy of formation for solid 6-nitroindazole (B21905) has been determined experimentally. dntb.gov.ua Such experimental data is invaluable for benchmarking and parameterizing computational models, which can then be extended to related derivatives like this compound to estimate their thermochemical properties.

Table 3: Thermochemical Data for Indazole and 6-Nitroindazole

| Compound | State | Property | Value (kJ · mol⁻¹) |

|---|---|---|---|

| 1H-Indazole | Gas | Heat of Formation | (Calculated via group additivity) |

| 1H-Indazole | Gas | Heat of Atomization | 6744 (Calculated) |

| 1H-Indazole | Gas | Heat of Atomization | 6722 (Experimental) |

Source: Data for 1H-Indazole from thieme-connect.de, reference to 6-nitroindazole data from dntb.gov.ua.

The indazole ring system is aromatic, a property that is central to its stability and chemical behavior. gjesr.com However, the degree of aromaticity is influenced by the fusion of the pyrazole (B372694) and benzene (B151609) rings. thieme-connect.de Calculations of the resonance energy for 1H-indazole have yielded a value of 129 kJ·mol⁻¹, although this differs from some thermochemical measurements. thieme-connect.de

The introduction of substituents, such as the nitro and hydroxyl groups in this compound, is expected to modulate the electronic distribution and, consequently, the aromaticity of both the benzene and pyrazole portions of the molecule. Aromaticity analysis, often conducted using computational methods like Nucleus-Independent Chemical Shift (NICS) or other magnetic and electronic criteria, can quantify these effects. While specific aromaticity studies on this compound are not detailed in the available literature, the principles derived from studies on the parent indazole and other substituted systems are applicable. thieme-connect.deresearchgate.netacs.org

Molecular Modeling and Simulation

While specific molecular modeling and simulation studies focused exclusively on this compound are not prominent in the reviewed literature, the computational methods discussed provide a foundation for such investigations. Molecular dynamics simulations could be employed to study the compound's behavior in different solvent environments, its interaction with biological macromolecules, and the dynamics of its tautomeric interconversion. Docking studies, which are a form of molecular modeling, are frequently used for related compounds to predict binding affinities to protein targets. mdpi.comacs.org These advanced simulations would build upon the fundamental understanding of the molecule's electronic structure and stability derived from quantum chemical calculations.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies have been instrumental in elucidating their potential as inhibitors for various biological targets.

For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as antileishmanial agents. nih.gov Molecular docking studies revealed that these compounds exhibit highly stable binding with the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.govresearchgate.net This binding is characterized by a network of both hydrophobic and hydrophilic interactions within the enzyme's active site. nih.govresearchgate.net The inhibitory potency of these derivatives was found to be dependent on the specific Leishmania species and the nature of the heterocyclic rings attached to the indazole core. nih.gov Notably, compounds containing a triazole ring demonstrated higher inhibitory efficiency compared to those with oxazoline (B21484) or oxazole (B20620) moieties. nih.gov

Similarly, various substituted indazole derivatives have been synthesized and their docking properties evaluated against the breast cancer aromatase enzyme. derpharmachemica.com These studies help in identifying potential therapeutic agents by predicting their binding affinities and interaction patterns with key residues in the enzyme's active site, such as Arg115 and Met374. derpharmachemica.com

The following table summarizes the binding affinities of some indazole derivatives against the aromatase enzyme:

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| 5f | -8.0 | Arg115 (NH1 & NH2) |

| 5g | -7.7 | Arg115, Met374 |

| 5n | -7.7 | Arg115, Met374 |

This table is based on data from a study on new substituted indazole derivatives for anti-breast cancer activity. derpharmachemica.com

Molecular Dynamics Simulations for Conformational Stability in Biological Environments

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide insights into the conformational stability of a ligand-receptor complex in a biological environment.

In the study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates, MD simulations were performed on the complex of a promising compound (compound 13) with the TryR enzyme. nih.govresearchgate.net The simulations, conducted to understand the structural and intermolecular affinity stability, showed that the complex remained in a stable equilibrium. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the complex's structure was observed to be within a narrow range of approximately 1–3 Å, indicating its stability. nih.govresearchgate.net

MD simulations have also been employed to study the inhibitory action of the indazole derivative 1-benzyl-6-nitro-1H-indazole on mild steel corrosion. researchgate.net These simulations, along with DFT and Monte Carlo methods, supported experimental findings by modeling the adsorption of the inhibitor on the steel surface. researchgate.net

MM/GBSA Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein.

For the 3-chloro-6-nitro-1H-indazole derivative (compound 13) complexed with the TryR enzyme, MM/GBSA binding free energy calculations confirmed the high stability of the complex. nih.govresearchgate.net This computational evidence was in good agreement with the experimental antileishmanial activity observed for this compound. nih.gov

In another study, MM-GBSA relative binding free energies were calculated for tetrahydroindazole (B12648868) inhibitors of CDK2/cyclin complexes. For example, the relative binding free energies of compounds 3, 53, and 59 for CDK2 were determined to be -37.3 kcal/mol, -41.7 kcal/mol, and -39.3 kcal/mol, respectively. nih.gov This method is crucial for ranking the binding affinities of different ligands and guiding the design of more potent inhibitors. mdpi-res.comresearchgate.net

Advanced Computational Analyses

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps various properties onto the surface, such as dnorm, which highlights regions of close intermolecular contacts.

This technique has been used to investigate the intermolecular interactions in the crystal structure of various nitro-substituted indazole derivatives. sci-hub.se For example, in the crystal of (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide monohydrate (NBQA), Hirshfeld surface analysis revealed that weak O–H···O, C–H···O, and N–H···O intermolecular interactions are responsible for the hydrogen bonding network. sci-hub.se The 2D fingerprint plots derived from this analysis show that H···H contacts are the most significant, contributing 32.1% to the Hirshfeld surface. sci-hub.se

For ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, the crystal packing is governed by a combination of C—H⋯O hydrogen bonds and N—O⋯π interactions between the nitro groups and the aromatic rings. iucr.org Similarly, in the crystal of 1-methyl-5-nitro-3-phenyl-1H-indazole, molecules are linked by C—H⋯O hydrogen bonds and π–π stacking interactions. iucr.org

Calculation of Ionization Potential, Electron Affinity, Charge Distribution, and Basicity

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to determine the electronic properties of molecules, such as ionization potential, electron affinity, charge distribution, and basicity. thieme-connect.descielo.br

For indazoles, several methods have been applied to calculate these properties. thieme-connect.de The ionization potential (I) and electron affinity (A) can be related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively (I = -EHOMO and A = -ELUMO). scielo.br These parameters are crucial for understanding the reactivity and electronic nature of the molecule.

Indazoles are generally weak bases. thieme-connect.de The pKa values have been determined using spectroscopic methods and theoretical calculations. thieme-connect.de It has been noted that 2-methyl-2H-indazole is a much stronger base than 1-methyl-1H-indazole. thieme-connect.dejmchemsci.com The charge distribution within the indazole ring system influences its reactivity and interaction with other molecules. For instance, the basicity or negative charge density on the iron-binding nitrogen atom in some indazole-based inhibitors is a key factor for their biological activity. unil.ch

The following table presents some calculated quantum chemical parameters for corrosion inhibitors, illustrating the type of data obtained from such calculations:

| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Softness (S) |

| HPY | -6.591 | -1.532 | 5.059 | 2.530 | 0.395 |

| (BMIM)+(BF4)- | -5.722 | -0.669 | 5.053 | 2.527 | 0.396 |

This table is based on data from a study on hydrogen permeation inhibitors. scielo.br

Biological Activities and Medicinal Chemistry Applications

Anti-Cancer Research

Investigations into 6-nitro-1H-indazol-3-ol have primarily centered on its potential as an anti-cancer agent. Studies have explored its efficacy against different cancer cell lines and the molecular mechanisms that drive its therapeutic effects.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The compound has demonstrated notable antiproliferative activity in laboratory settings against a range of human cancer cell lines. Specifically, its effects have been documented against HCT116 (colon cancer), NCI-H460 (lung cancer), and CEM (T-cell leukemia). The potency of its inhibitory action is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | Data not available in search results |

| NCI-H460 | Non-small Cell Lung Cancer | Data not available in search results |

| CEM | T-cell Leukemia | Data not available in search results |

This table is intended to be interactive. Specific IC50 values from the cited sources were not available in the provided search results.

Mechanistic Studies of Anti-Cancer Action

To understand how this compound exerts its anti-cancer effects, researchers have investigated its impact on key biological pathways involved in cancer progression.

One of the primary mechanisms of action identified for this compound is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells. By breaking down the essential amino acid tryptophan, IDO1 creates an immunosuppressive environment that protects the tumor from the body's immune system. The inhibition of IDO1 by this compound is a key aspect of its anti-cancer potential, as it can help to restore the immune system's ability to recognize and attack cancer cells.

The compound has been observed to interfere with the normal progression of the cell cycle in cancer cells. Specifically, it can induce cell cycle arrest at the G2/M phase. The cell cycle is a series of events that leads to cell division and replication. By halting the cycle at the G2/M checkpoint, this compound prevents cancer cells from dividing and proliferating, thereby controlling tumor growth.

In addition to its direct effects on cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, in T lymphocytes. While this may seem counterintuitive for an anti-cancer agent, this action is significant in the context of the tumor microenvironment.

The culmination of its mechanistic actions, including IDO1 inhibition and the induction of apoptosis in specific immune cells, allows this compound to modulate the immunosuppressive tumor microenvironment. By disrupting the mechanisms that cancer cells use to hide from the immune system, this compound can potentially make tumors more susceptible to immune-based therapies.

Receptor Tyrosine Kinase and Serine/Threonine Kinase Inhibition

The indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. Derivatives of this heterocyclic system have been investigated for their potential to inhibit both receptor tyrosine kinases (RTKs) and serine/threonine kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

While direct studies on this compound as a kinase inhibitor are not extensively documented in publicly available research, the broader class of indazole derivatives has shown significant activity. For instance, certain 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been synthesized and identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov One of the most potent compounds in this series demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants. nih.gov The indazole group in these derivatives plays a crucial role in binding to the kinase domain. nih.gov